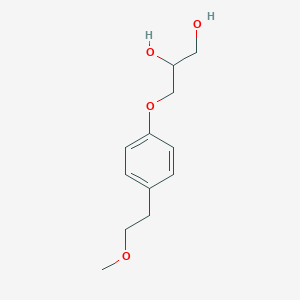

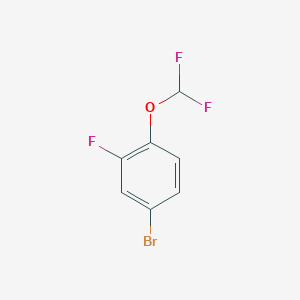

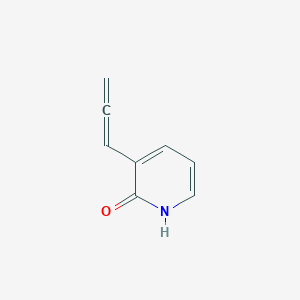

![molecular formula C11H8N2O2S B133891 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-18-4](/img/structure/B133891.png)

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, also known as MeIQx, is a heterocyclic aromatic compound that belongs to the group of mutagenic and carcinogenic compounds known as heterocyclic amines (HCAs). MeIQx is formed during the cooking of meat and fish at high temperatures, particularly during grilling, barbecuing, and frying. MeIQx has been found to be mutagenic and carcinogenic in animal studies, and there is evidence to suggest that it may also be carcinogenic to humans.

Mécanisme D'action

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to induce oxidative DNA damage, strand breaks, and adduct formation in vitro and in vivo. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to activate the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and inflammation. The activation of AhR by 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid may contribute to its carcinogenic properties.

Effets Biochimiques Et Physiologiques

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to induce tumors in various organs of laboratory animals, including the colon, liver, lung, and mammary gland. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to cause oxidative stress, inflammation, and apoptosis in cells and tissues. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to alter the gut microbiome and to promote the growth of pathogenic bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a well-characterized and widely used tool compound for studying the mechanisms of carcinogenesis and for developing cancer prevention and treatment strategies. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized in the laboratory and its purity and identity can be confirmed by various analytical techniques, such as high-performance liquid chromatography and mass spectrometry. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be administered to cells and animals at various doses and exposure times to study its effects on DNA damage, gene expression, and tumor development. However, 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has some limitations for lab experiments, such as its low solubility in aqueous solutions, its instability under acidic conditions, and its potential toxicity to cells and animals.

Orientations Futures

There are several future directions for 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to study the molecular mechanisms of 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid-induced carcinogenesis, including the roles of DNA damage, oxidative stress, inflammation, and microbiome dysbiosis. Another direction is to develop novel strategies for preventing and treating 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid-induced cancer, such as targeting the AhR pathway, modulating the gut microbiome, and using dietary and lifestyle interventions. A third direction is to investigate the potential health risks of 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exposure in humans, particularly in populations with high consumption of grilled and fried meat and fish. Finally, a fourth direction is to explore the use of 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a biomarker of meat consumption and its association with cancer risk in epidemiological studies.

Méthodes De Synthèse

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized by the reaction of 2-aminothiophenol with 2-bromo-3-methylimidazo[4,5-f]quinoline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a yellow solid, which can be purified by recrystallization.

Applications De Recherche Scientifique

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in bacterial and mammalian cells, and to cause tumors in laboratory animals. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to be a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and environmental toxins. 8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been used as a tool compound to study the mechanisms of carcinogenesis and to develop strategies for cancer prevention and treatment.

Propriétés

Numéro CAS |

149210-18-4 |

|---|---|

Nom du produit |

8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |

Formule moléculaire |

C11H8N2O2S |

Poids moléculaire |

232.26 g/mol |

Nom IUPAC |

8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |

InChI |

InChI=1S/C11H8N2O2S/c1-6-3-2-4-8-9(6)13-5-7(10(14)15)12-11(13)16-8/h2-5H,1H3,(H,14,15) |

Clé InChI |

PALBFWUXAKDXIZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)SC3=NC(=CN23)C(=O)O |

SMILES canonique |

CC1=C2C(=CC=C1)SC3=NC(=CN23)C(=O)O |

Synonymes |

5-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

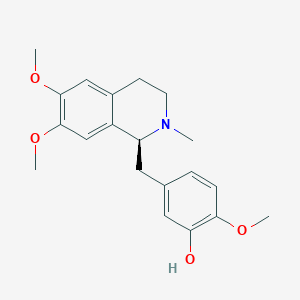

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

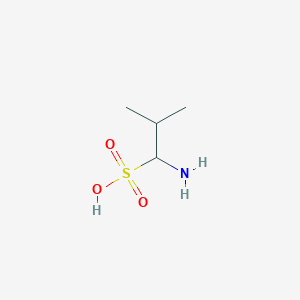

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)

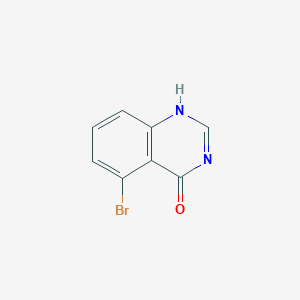

![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)